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Dibenzyl ketoxime

Cat. No.: B155756
CAS No.: 1788-31-4
M. Wt: 225.28 g/mol
InChI Key: SXEBLVKLMOIGER-UHFFFAOYSA-N
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Description

Overview of Oxime Chemistry in Academic Contexts

Oximes are a class of organic compounds characterized by the functional group RR'C=N-OH, where R and R' are organic side-chains. wikipedia.org If R' is a hydrogen atom, the compound is an aldoxime; if it is another organic group, it is a ketoxime. wikipedia.org The term "oxime" itself, a portmanteau of "oxygen" and "imine," dates back to the 19th century. wikipedia.org

The synthesis of oximes is a fundamental reaction in organic chemistry, typically achieved through the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgbyjus.com This reaction is valuable for the protection, purification, and characterization of carbonyl compounds. testbook.com Oximes are generally colorless crystals or thick liquids with poor solubility in water. wikipedia.org Their characteristic melting points make them useful for identifying liquid aldehydes and ketones. britannica.com

From a structural standpoint, oximes can exhibit geometric isomerism (E/Z isomerism) if the two groups attached to the central carbon are different. wikipedia.orguou.ac.in These stereoisomers are often stable enough to be separated using standard laboratory techniques. wikipedia.org Infrared spectroscopy of oximes reveals characteristic bands corresponding to the O-H, C=N, and N-O bonds. wikipedia.orgbyjus.com

The reactivity of oximes is diverse. They can be hydrolyzed back to the corresponding carbonyl compound and hydroxylamine, reduced to form amines, or dehydrated to yield nitriles. wikipedia.orgbritannica.com A particularly significant reaction of ketoximes is the Beckmann rearrangement, an acid-catalyzed conversion to amides. wikipedia.orgmasterorganicchemistry.comwikipedia.org This reaction is of great industrial importance, notably in the synthesis of caprolactam, a precursor to Nylon 6. britannica.comwikipedia.orgacs.org

Significance of Dibenzyl Ketoxime as a Model Compound

This compound, with the chemical formula C₁₅H₁₅NO, is a specific ketoxime where the two R groups are benzyl (B1604629) groups (C₆H₅CH₂). nist.govnist.gov Its symmetrical nature, arising from the two identical benzyl substituents on the carbonyl carbon of its precursor, dibenzyl ketone, simplifies the analysis of its reactions. This makes it an excellent model compound for studying the fundamental principles of ketoxime reactivity without the complications of competing migratory aptitudes often seen in unsymmetrical ketoximes during reactions like the Beckmann rearrangement.

The study of this compound allows researchers to investigate reaction mechanisms, such as the stereospecificity of the Beckmann rearrangement, where the group anti-periplanar to the hydroxyl group on the nitrogen atom migrates. wikipedia.org Furthermore, its crystalline nature and well-defined physical properties facilitate its handling and characterization in a laboratory setting.

Historical Perspectives in this compound Synthesis and Reactivity

The synthesis of oximes, including this compound, has been a cornerstone of organic chemistry for over a century. numberanalytics.com The classical method involves the reaction of a ketone with hydroxylamine hydrochloride, often in the presence of a base like pyridine (B92270) and an alcoholic solvent. nih.gov This foundational method, while effective, has been subject to numerous improvements over the years to enhance yields, reduce reaction times, and move towards more environmentally friendly procedures. nih.gov

Early research into the reactivity of ketoximes led to the discovery of the Beckmann rearrangement by German chemist Ernst Otto Beckmann. wikipedia.org This reaction, which converts an oxime into a substituted amide, has been a subject of intense study. masterorganicchemistry.comwikipedia.org Historically, strong acids like sulfuric acid, hydrochloric acid, and phosphorus pentachloride were used to catalyze this rearrangement. wikipedia.org

In recent decades, research has focused on developing milder and more efficient methods for both the synthesis of oximes and their subsequent reactions. For instance, solvent-free, mechanochemical methods using grinding have been developed for oxime synthesis, offering a greener alternative to traditional solvent-based approaches. nih.govresearchgate.net Similarly, a wide array of reagents, including cyanuric chloride and various organocatalysts, have been investigated to promote the Beckmann rearrangement under milder conditions, expanding the synthetic utility of ketoximes like this compound. wikipedia.orgnih.gov The thermal decomposition of O-benzyl ketoximes has also been studied, revealing insights into their bond dissociation energies and radical-based reactions. st-andrews.ac.uk

Interactive Data Table: Properties of this compound

PropertyValueUnitSource
Molecular FormulaC₁₅H₁₅NO nist.govnist.govthermofisher.comscbt.com
Molecular Weight225.29 g/mol scbt.comchemeo.com
CAS Number1788-31-4 nist.govnist.govthermofisher.comscbt.comchemeo.com
Melting Point119.5-125.5°C thermofisher.com
AppearanceWhite to pale yellow crystals or powder thermofisher.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO B155756 Dibenzyl ketoxime CAS No. 1788-31-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-diphenylpropan-2-ylidene)hydroxylamine
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InChI

InChI=1S/C15H15NO/c17-16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,17H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SXEBLVKLMOIGER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)CC(=NO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90170544
Record name 1,3-Diphenylacetone oxime
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Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1788-31-4
Record name 2-Propanone, 1,3-diphenyl-, oxime
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Advanced Synthetic Methodologies for Dibenzyl Ketoxime

Optimization of Conventional Synthesis Protocols

Reaction of 1,3-Diphenyl-2-propanone with Hydroxylamine (B1172632) Hydrochloride

The established method for synthesizing dibenzyl ketoxime is the reaction of 1,3-diphenyl-2-propanone with hydroxylamine hydrochloride. In this reaction, the carbonyl group of the ketone reacts with hydroxylamine to form an oxime, where the carbonyl oxygen is replaced by a hydroxylimino group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid liberated during the reaction, which drives the equilibrium towards the product.

A general laboratory procedure involves dissolving 1,3-diphenyl-2-propanone in a suitable solvent, followed by the addition of hydroxylamine hydrochloride and a base. The mixture is then typically heated to facilitate the reaction.

Influence of Reaction Conditions on Yield and Purity

The yield and purity of this compound are significantly influenced by various reaction parameters, including temperature, reaction time, and the choice of solvent. Optimizing these conditions is crucial for an efficient synthesis.

Reaction Time: The duration of the reaction is another key factor. A reaction time that is too short may result in incomplete conversion of the starting material, leading to a lower yield. Conversely, prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions and product decomposition. The progress of the reaction is often monitored using techniques like thin-layer chromatography (TLC) to determine the optimal reaction time.

Solvent: The choice of solvent can affect the solubility of the reactants and the reaction rate. Alcohols, such as ethanol (B145695) and methanol, are commonly used solvents for oxime synthesis as they are effective at dissolving both the ketone and hydroxylamine hydrochloride. nih.gov The polarity of the solvent can influence the reaction, and in some cases, aqueous solvent systems are utilized. nih.gov The selection of an appropriate solvent is critical for achieving a high yield and purity of the final product.

To illustrate the impact of reaction conditions, the following table presents representative data on the synthesis of a ketoxime under various conditions. While this data is for a related ketoxime, it demonstrates the general principles that apply to the synthesis of this compound.

Table 1: Influence of Reaction Conditions on Ketoxime Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1Ethanol252475
2Ethanol78 (Reflux)692
3Methanol65 (Reflux)888
4Pyridine (B92270)/Ethanol601.2595
5Water801270

Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of this compound to reduce waste, eliminate the use of hazardous substances, and improve energy efficiency.

Solvent-Free Synthesis Methods

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free synthesis methods, such as mechanochemistry, have emerged as a promising alternative for the preparation of ketoximes. rsc.org

Mechanochemical synthesis involves the use of mechanical force, such as grinding or milling, to initiate and sustain a chemical reaction. rsc.org In the context of this compound synthesis, 1,3-diphenyl-2-propanone and hydroxylamine hydrochloride can be ground together, often with a solid base like sodium hydroxide, to yield the desired product. acs.org This method avoids the use of large volumes of solvent, simplifying the work-up procedure and reducing chemical waste. nih.govacs.org In some cases, a minimal amount of a liquid, referred to as liquid-assisted grinding (LAG), can be added to enhance the reaction rate. acs.org

Catalyst-Free Protocols

While many chemical reactions require a catalyst to proceed efficiently, there is a growing interest in developing catalyst-free protocols to simplify procedures and reduce costs and potential toxicity. For the synthesis of this compound, the reaction between 1,3-diphenyl-2-propanone and hydroxylamine can often proceed without the need for a specific catalyst, particularly under mechanochemical conditions where the physical grinding provides the energy for the reaction to occur. researchgate.net Some solvent-free methods may utilize a stoichiometric amount of a solid base which is consumed during the reaction rather than acting as a true catalyst. acs.org

Minimizing Waste Generation in Synthetic Pathways

Minimizing waste is a fundamental principle of green chemistry. In the synthesis of this compound, waste can be reduced through several strategies. The use of solvent-free or solvent-minimized reactions, as discussed above, is a primary approach. nih.gov Furthermore, optimizing reaction conditions to achieve high yields and selectivity reduces the formation of byproducts and the need for extensive purification, which in itself generates waste.

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, can also contribute to waste minimization by reducing the use of solvents and reagents for purification. The principles of atom economy, which measures the efficiency of a reaction in terms of how many atoms of the reactants are incorporated into the final product, are also a key consideration in designing greener synthetic pathways. nih.gov

The following table provides a comparative overview of a conventional versus a green chemistry approach for the synthesis of a ketoxime, highlighting the reduction in waste and reaction time.

Table 2: Comparison of Conventional and Green Synthesis of a Ketoxime

ParameterConventional MethodGreen Method (Mechanochemical)
SolventEthanol/PyridineSolvent-free or minimal methanol
Reaction TimeSeveral hoursMinutes
Work-upExtraction, washing, solvent evaporationSimple washing with water
Waste GenerationHigh (organic solvents, aqueous waste)Low (minimal solvent and aqueous waste)

Derivatization Strategies for this compound

The derivatization of this compound primarily targets the hydroxyl group of the oxime moiety. This functional group serves as a versatile handle for introducing a wide array of substituents, thereby altering the molecule's steric and electronic properties, and consequently its reactivity and potential biological activity.

O-Alkylation and O-Acylation for Modifying Reactivity

The introduction of alkyl or acyl groups onto the oxygen atom of this compound can significantly influence its chemical behavior. These modifications can enhance stability, alter solubility, and provide a means to introduce further functionalities.

O-Alkylation:

The O-alkylation of ketoximes, including by extension this compound, is a well-established transformation. Classical methods often involve the reaction of the oxime with an alkyl halide in the presence of a base. Common bases used include sodium methoxide, sodium hydride, and potassium carbonate. google.comgoogle.com The choice of base and solvent system is critical to achieving high yields and minimizing side reactions. For instance, the use of a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF) can effectively deprotonate the oxime, facilitating nucleophilic attack on the alkyl halide. nih.gov The reactivity of the alkyl halide also plays a significant role, with alkyl iodides and bromides generally being more reactive than chlorides. google.com

More contemporary methods for O-alkylation of oximes utilize reagents like O-TBS-N-tosylhydroxylamine (TsNHOTBS) followed by treatment with cesium fluoride, offering a mild and high-yielding route from alcohols or alkyl halides without the need for strong oxidants. organic-chemistry.org While direct experimental data on the O-alkylation of this compound is not extensively detailed in the provided search results, the general principles of oxime alkylation can be applied.

O-Acylation:

O-acylation of ketoximes is another key strategy for derivatization. This can be achieved through reaction with acid chlorides or anhydrides, often in the presence of a base to neutralize the acidic byproduct. The resulting O-acyl oximes can serve as activated intermediates for further transformations. For example, the Beckmann rearrangement, a classic reaction of oximes, can be facilitated by converting the hydroxyl group into a better leaving group through acylation. masterorganicchemistry.comorganic-chemistry.org The reaction of an oxime with acetic anhydride, for instance, can yield the corresponding O-acetyl oxime. masterorganicchemistry.com

A study on the Beckmann rearrangement of ketoximes catalyzed by N-methyl-imidazolium hydrosulfate demonstrated the synthesis of various oximes from the corresponding ketones and hydroxylamine hydrochloride in a mixture of ethanol and water with sodium hydroxide. nih.gov While this study focused on the rearrangement, the initial synthesis of the oxime provides a general procedure applicable to dibenzyl ketone.

Reagent/Catalyst SystemProduct TypeGeneral Applicability
Alkyl Halide + Base (e.g., NaH, K2CO3)O-Alkyl EthersWidely applicable for various oximes. google.comgoogle.com
Acid Chloride/Anhydride + BaseO-Acyl EstersCommon method for activating the oxime hydroxyl group. masterorganicchemistry.com
TsNHOTBS + CsFO-Alkyl EthersMild conditions, suitable for sensitive substrates. organic-chemistry.org

Synthesis of this compound Esters

The synthesis of esters from this compound can be approached through the reaction of the oxime with carboxylic acids or their derivatives. The formation of these ester linkages introduces a new set of functionalities and can significantly alter the physicochemical properties of the parent molecule.

One common method for the synthesis of ketoxime esters involves the use of coupling agents to facilitate the reaction between the oxime and a carboxylic acid. While specific examples for this compound are not prevalent in the provided search results, general procedures for the esterification of other oximes can be extrapolated. The reaction of α,β-unsaturated carboxylic acids with benzyl (B1604629) bromide in the presence of sodium bicarbonate has been shown to be an effective method for preparing benzyl esters, which could be adapted for the synthesis of this compound esters. arkat-usa.org Another versatile method involves the use of 2-benzyloxypyridine, which, upon N-methylation, acts as a benzyl transfer reagent for the synthesis of benzyl esters from carboxylic acids under mild conditions. d-nb.infobeilstein-journals.org

Recent research has also highlighted the utility of ketoxime esters as precursors in various synthetic transformations, including carbon-carbon bond cleavage reactions to generate diverse molecular scaffolds. nih.gov

Esterification MethodReagentsKey Features
Alkylation of CarboxylateCarboxylic Acid, Benzyl Halide, BaseA straightforward approach for benzyl ester synthesis. arkat-usa.org
Benzyl Transfer ReagentCarboxylic Acid, 2-Benzyloxypyridine, Methyl TriflateMild conditions suitable for sensitive substrates. d-nb.infobeilstein-journals.org

Prodrug Formulations (e.g., Phosphate (B84403) Prodrugs)

The concept of prodrugs involves chemically modifying a biologically active compound to improve its pharmacokinetic and pharmacodynamic properties. For a molecule like this compound, derivatization to form a prodrug could enhance its solubility, membrane permeability, and metabolic stability.

Phosphate and phosphonate (B1237965) prodrugs are a well-established strategy, particularly for compounds containing hydroxyl groups. nih.govnih.gov The negatively charged phosphate or phosphonate group can be masked with lipophilic moieties, such as benzyl or pivaloyloxymethyl (POM) groups, to create a neutral, membrane-permeable prodrug. nih.govnih.gov Once inside a cell, these masking groups are cleaved by cellular enzymes (e.g., esterases, phosphatases) to release the active parent drug. nih.gov

While the direct synthesis of a this compound phosphate prodrug is not explicitly described in the provided literature, the general principles of phosphonate prodrug synthesis are highly relevant. Symmetrical dibenzyl esters of phosphonates have been investigated as prodrugs, although their cleavage rate can be slow. nih.govnih.gov The hydrolysis of dibenzyl (methoxycarbonyl)phosphonate has been studied, revealing complex reaction pathways. rsc.org This highlights the importance of carefully designing the linker and masking groups to ensure efficient release of the active compound.

The ProTide technology represents a sophisticated approach to phosphate prodrugs, often employing an aryl group and an amino acid ester to mask the phosphate. nih.gov This strategy has been successfully applied to a wide range of nucleoside analogues.

Prodrug StrategyMasking GroupsMechanism of Action
Phosphonate DiestersBenzyl, Pivaloyloxymethyl (POM)Enzymatic cleavage of ester groups to release the active drug. nih.govnih.gov
ProTide TechnologyAryl, Amino Acid EsterIntracellular enzymatic cleavage to deliver the monophosphate. nih.gov

This compound, a derivative of dibenzyl ketone, is an organic compound with the chemical formula C₁₅H₁₅NO nih.govthermofisher.com. It serves as a versatile intermediate in various organic transformations, particularly those involving the modification or cleavage of the oxime functional group benchchem.com. Its reactivity profile includes reduction, oxidation, and substitution reactions benchchem.com. This compound is notably employed in the synthesis of complex molecules such as cis-2-benzyl-3-phenylaziridine benchchem.comfishersci.esfishersci.ca.

Elucidation of Dibenzyl Ketoxime Reaction Mechanisms

Reduction Mechanisms

Radical Cyclization of Oximes via Single Electron Reduction Oximes, including dibenzyl ketoxime, can undergo single-electron transfer with a transition metal or photosensitizer, leading to N-O bond cleavage and the generation of iminyl radicalsbenchchem.comnih.gov. This process is central to radical cyclization reactionstcichemicals.com. Iminyl radicals are reactive intermediates that can participate in intramolecular cyclization reactions, particularly 5-exo-trig cyclizations, to form nitrogen heterocycles such as pyrrolinesrsc.orgnih.gov. The generation of iminyl radicals from oxime derivatives via single electron reduction is a strategy employed in the synthesis of various cyclic compoundstcichemicals.comnih.gov. For example, photocatalytic deoxygenation of oximes with trivalent phosphine (B1218219) can generate iminyl radicals that undergo β-scission followed by 5-exo-trig cyclizationrsc.org.

Data Table: Selected Reaction Pathways of this compound

Reaction TypeReagents/ConditionsMajor Product(s)Key StereochemistryReference
ReductionLiAlH₄, THFcis-2-benzyl-3-phenylaziridine, 2-amino-1,3-diphenylpropanecis-selective oup.com
Radical GenerationSingle electron transfer (metal/photosensitizer)Iminyl radicalN/A benchchem.comnih.gov
Radical Cyclization(via iminyl radical)Nitrogen heterocycles (e.g., pyrrolines)Varies by substrate tcichemicals.comrsc.org

Oxidative Addition Reactions of Oximes to Metal Catalysts

Oxidative addition is a fundamental step in many transition metal-catalyzed reactions, involving the increase in both the coordination number and the oxidation state of the metal center. In the context of oximes, including ketoximes like this compound, oxidative addition to a low-valent metal catalyst can lead to the cleavage of the relatively weak N–O bond (bond dissociation energy: 55–65 kcal mol−1), generating reactive metal-bound intermediates. rsc.orgnih.gov This process is crucial for enabling various downstream transformations, such as the formation of nitrogen-containing heterocycles, amino alcohols, and amines. nsf.gov

The mechanism typically involves the coordination of the oxime to the metal center, followed by the insertion of the metal into the N–O bond. nsf.govacs.org This oxidative insertion results in the formation of a metal complex with the nitrogen and oxygen fragments of the oxime bound to the metal. For instance, coordination of an oxime to a metal like rhodium, cobalt, or palladium can lead to subsequent fragmentation of the N–O bond through oxidative insertion. nsf.gov

Various transition metals have been shown to catalyze the N–O bond cleavage of oximes via oxidative addition, including rhodium, palladium, copper, and iron. rsc.orgnih.govnsf.govacs.orgacs.org The nature of the metal, its oxidation state, and the ligands present significantly influence the feasibility and pathway of the oxidative addition. For example, low-valent metal catalysts are generally required for this process. rsc.orgnih.gov

Research findings highlight different aspects of this reaction mechanism. In some cases, the oxidative addition of the N–O bond to a metal catalyst is proposed to be the rate-determining step. rsc.orgnih.govresearchgate.net Studies involving copper-catalyzed reactions of O-aryl ketoximes, for instance, suggest that the oxidative addition of the N–O bond to the copper(I) catalyst is accelerated by the donation of electrons from both the nitrogen and oxygen atoms of the oxime. rsc.orgnih.govresearchgate.net This indicates an "inverse electron flow" in the oxidative addition step for certain oxime substrates. rsc.orgnih.gov

Following the oxidative addition, the resulting metal-bound intermediates, such as metal-bound iminyl radicals or other organometallic species, can undergo further transformations, including migratory insertion, reductive elimination, or radical reactions, ultimately leading to the formation of new chemical bonds and products. nsf.govacs.orgacs.org For example, oxidative addition of oxime esters to ruthenium(II) has been shown to generate stable ruthenium(IV) ketimido complexes. acs.org Similarly, palladium(0) centers generated in situ can undergo oxidative addition into the oxime N–O bond, followed by subsequent steps leading to different products. acs.org

Theoretical and Computational Studies on Dibenzyl Ketoxime

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to study the properties of oximes, including their electronic characteristics and reaction pathways. biointerfaceresearch.com For dibenzyl ketoxime, DFT calculations can elucidate fundamental aspects of its chemical nature.

The electronic structure of a molecule governs its reactivity. DFT calculations are employed to determine key electronic properties of this compound, such as the distribution of electron density and the energies of its frontier molecular orbitals. biointerfaceresearch.com

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. For this compound, the HOMO is expected to be localized primarily on the C=N-OH moiety and the phenyl rings, while the LUMO would also involve these systems. A smaller HOMO-LUMO gap suggests higher reactivity. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be found around the hydroxyl hydrogen, making it a site for nucleophilic interaction.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound Note: These values are representative and can vary based on the specific DFT functional and basis set used in the calculation.

PropertyCalculated ValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating capability.
LUMO Energy -1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap 5.3 eVReflects chemical stability and resistance to excitation.
Dipole Moment ~2.1 DQuantifies the overall polarity of the molecule.

DFT is instrumental in mapping the potential energy surface of chemical reactions, allowing for the identification of transition states and intermediates. For this compound, two key reactions are of interest: the Beckmann rearrangement and reduction to an aziridine (B145994).

Beckmann Rearrangement: This classic reaction of oximes converts them into amides. masterorganicchemistry.com The reaction is acid-catalyzed and proceeds via protonation of the hydroxyl group, followed by a concerted migration of the group anti-periplanar to the departing water molecule. wikipedia.orgpku.edu.cn For this compound, one of the benzyl (B1604629) groups migrates to the nitrogen atom. DFT calculations can model the geometry of the transition state for this migration, providing the activation energy barrier. pku.edu.cn Studies on related ketoximes show that the transition state involves the simultaneous breaking of the C-C bond and formation of the C-N bond as the N-O bond cleaves. wikipedia.org

Reduction to Aziridine: The reaction of this compound with reducing agents like lithium aluminum hydride (LAH) yields cis-2-benzyl-3-phenylaziridine. oup.comresearchgate.net Kinetic studies suggest the reaction proceeds through an intramolecular mechanism. oup.com DFT calculations can be used to investigate the transition state of this ring-closing step, where an intermediate formed from the initial hydride attack undergoes an internal nucleophilic displacement to form the strained three-membered aziridine ring. researchgate.net

The C=N double bond of an oxime gives rise to geometric isomers, designated as E and Z. In this compound, these isomers are distinct conformers that can interconvert.

Isomer Stability: DFT calculations can accurately predict the relative energies of the E and Z isomers. The thermodynamic stability depends on steric interactions between the substituents on the carbon and nitrogen atoms.

Isomerization Pathway: The conversion between E and Z isomers is not a simple rotation but typically occurs via an in-plane "inversion" at the nitrogen atom. nih.gov Computational methods can locate the transition state for this process. The search for the transition state can be performed using techniques like the Nudged Elastic Band (NEB) method. nih.gov The calculated energy barrier for this isomerization provides insight into how readily the two forms can interconvert under thermal or photochemical conditions. organic-chemistry.org Photocatalytic methods using visible light have also been developed to facilitate E-to-Z isomerization by accessing a triplet excited state. organic-chemistry.org

Table 2: Hypothetical DFT Energy Profile for E/Z Isomerization of this compound

SpeciesRelative Energy (kcal/mol)Description
E-Isomer 0.0More stable isomer (reference energy).
Z-Isomer +1.5Less stable isomer due to steric hindrance.
Transition State +25.0Energy barrier for the E-Z interconversion process.

Molecular Dynamics Simulations for Reactivity Prediction

While DFT calculations are excellent for analyzing static structures and single reaction steps, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules in solution over time. For this compound, MD simulations can predict reactivity by modeling how the molecule interacts with its environment.

MD simulations could be used to model this compound in a solvent like tetrahydrofuran (B95107) (THF), which is used in its reduction with LAH. oup.comepdf.pub The simulation would track the movements of all atoms, revealing important dynamic information such as:

Solvent Structuring: How solvent molecules arrange around the reactive oxime functional group. This "solvent shell" can influence reaction rates by stabilizing or destabilizing reactants and transition states.

Conformational Sampling: MD can explore the conformational landscape of this compound, including the rotation of the benzyl groups and the equilibrium between E and Z isomers in a specific solvent. This helps predict which conformer is most likely to be present at the start of a reaction.

Reactant Encounters: In a simulation containing both this compound and a reactant (e.g., a hydronium ion for the Beckmann rearrangement), MD can model the frequency and geometry of their encounters, providing a precursor to understanding the reaction mechanism at a dynamic level.

Quantum Chemical Studies on Reaction Energetics

Quantum chemical methods, including both DFT and higher-level ab initio techniques like Complete Basis Set (CBS) methods, are used to obtain accurate reaction energetics. researchgate.net This involves calculating the enthalpies (ΔH) and Gibbs free energies (ΔG) of reactants, products, and transition states.

For this compound, these studies can quantify:

Isomerization Energetics: As noted in section 5.1.3, the energy difference between the E and Z isomers and the activation energy for their interconversion can be precisely calculated.

Beckmann Rearrangement Energetics: High-accuracy calculations can determine the activation energy (ΔG‡) for the benzyl group migration. This value is critical for predicting the reaction rate. Computational studies on similar systems have established the mechanism and energetics, which involve the formation of a nitrilium ion intermediate after the migration step. wikipedia.orgresearchgate.net

Table 3: Representative Quantum Chemical Energetics for Key Reactions

ReactionParameterCalculated Value (kcal/mol)Significance
E/Z Isomerization ΔG‡~25High barrier, slow thermal isomerization.
Beckmann Rearrangement ΔG‡~15-20 (acid-catalyzed)Predicts the rate of amide formation.
LAH Reduction ΔH_rxn< 0 (Exothermic)Indicates a thermodynamically favorable reaction.

Advanced Analytical Methods for Dibenzyl Ketoxime Elucidation

Chromatographic Techniques

Chromatographic methods are indispensable for the separation, purification, and analysis of dibenzyl ketoxime from reaction mixtures and for assessing its purity. These techniques leverage differential partitioning of the analyte between a stationary phase and a mobile phase, allowing for the isolation and detection of individual components.

Gas Chromatography (GC) with Nitrogen-Selective Detection

Gas chromatography (GC) is a powerful technique for separating volatile and semi-volatile organic compounds. When coupled with a nitrogen-phosphorus detector (NPD), GC becomes particularly sensitive and selective for compounds containing nitrogen or phosphorus atoms. researchgate.netmdpi.comyoungin.comcdc.gov this compound, possessing a nitrogen atom within its oxime functional group, is amenable to detection by GC-NPD. cymitquimica.comchemspider.com While specific applications of GC-NPD solely for this compound analysis were not extensively detailed in the consulted literature, the established principle of NPD's selectivity for nitrogen-containing compounds suggests its potential utility for the qualitative and quantitative analysis of this compound, particularly in matrices where other organic compounds might interfere with less selective detectors. researchgate.netmdpi.comyoungin.comcdc.gov The technique involves vaporizing the sample and passing it through a chromatographic column, where components separate based on their boiling points and interactions with the stationary phase. The NPD then generates a signal proportional to the amount of nitrogen-containing compound eluting from the column. researchgate.netmdpi.comyoungin.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is widely employed for the analysis of this compound, particularly for purity assessment and reaction monitoring. benchchem.comthermofisher.comthermofisher.com HPLC allows for the separation of this compound from starting materials, byproducts, and impurities in a mixture. benchchem.com Reverse-phase HPLC with UV detection is a common approach, leveraging the compound's aromatic chromophores for detection, typically at a wavelength like 254 nm. benchchem.comejgm.co.uk

Research indicates that HPLC with UV detection at 254 nm can effectively resolve this compound from related substances such as the unreacted ketone (dibenzyl ketone) and hydroxylamine (B1172632), which are common in synthesis mixtures. benchchem.com Typical retention times for these components highlight the separative power of the method:

CompoundTypical Retention Time (min)
Hydroxylamine2.1
Dibenzyl ketone5.2
This compound6.8

Note: Retention times are approximate and may vary depending on specific chromatographic conditions.

This separation capability is critical for accurately quantifying this compound and determining its purity. benchchem.comthermofisher.comthermofisher.com

Chromatography for Purity Assessment and Reaction Monitoring

Chromatographic techniques, including both HPLC and Thin-Layer Chromatography (TLC), are routinely used for assessing the purity of this compound and monitoring the progress of reactions in which it is involved. benchchem.comnih.govrsc.orggoogle.comescholarship.org Purity thresholds exceeding 99% are achievable and can be validated using these methods. benchchem.comthermofisher.comthermofisher.com

TLC provides a simple and rapid method for monitoring reactions qualitatively. By taking small aliquots of the reaction mixture at different time points and analyzing them by TLC, chemists can track the consumption of starting materials and the formation of the product, this compound. google.comescholarship.org Different solvent systems and visualization techniques (such as UV light or chemical stains) are used to distinguish the components.

HPLC offers a more quantitative approach to purity assessment and reaction monitoring. benchchem.comthermofisher.comthermofisher.comescholarship.org By integrating the peak areas in the chromatogram, the relative amounts of this compound and impurities can be determined. This is essential for optimizing reaction conditions, evaluating the efficiency of purification steps like recrystallization, and ensuring the quality of the final product. benchchem.comthermofisher.comthermofisher.com The ability of HPLC to resolve this compound from its precursors, as shown in the previous section, makes it an invaluable tool for monitoring the oximation reaction of dibenzyl ketone with hydroxylamine. benchchem.com

Spectroscopic Methods for Structural Confirmation (e.g., IR, NMR)

Spectroscopic techniques provide vital information about the molecular structure and functional groups present in this compound. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for confirming the formation of the oxime moiety and elucidating the complete molecular structure. chemspider.combenchchem.comnih.govd-nb.info

IR spectroscopy is used to identify characteristic functional groups. For oximes, key absorption bands in the IR spectrum include the C=N stretch and the N-O stretch. benchchem.comd-nb.info These vibrations provide spectroscopic evidence for the presence of the oxime group.

Observed IR spectral data for oximes, including this compound, typically show:

Functional GroupCharacteristic Wavenumber Range (cm⁻¹)
C=N (oxime)1640–1690
N-O (oxime)930–960
O-H (oxime)3200-3450 (broad singlet) d-nb.info

Note: These ranges are approximate and can be influenced by the molecular environment.

The presence of bands within these ranges in the IR spectrum of this compound confirms the successful formation of the oxime functional group. benchchem.comd-nb.info

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the hydrogen and carbon atom environments within the molecule, allowing for complete structural assignment. benchchem.comnih.govnih.gov

In the ¹H NMR spectrum of this compound, the oxime proton (-OH) typically appears as a singlet in the downfield region, often between δ 8.5 and 9.0 ppm. benchchem.com This signal is characteristic of the acidic proton on the hydroxyl group of the oxime and is often observed as a broad peak due to exchange with other acidic protons or residual water. The aromatic protons from the two benzyl (B1604629) groups give rise to complex multiplets in the δ 7.2–7.4 ppm range, typical for monosubstituted benzene (B151609) rings. benchchem.com The methylene (B1212753) protons adjacent to the C=N bond would also show characteristic signals, their exact appearance depending on the symmetry and conformation of the molecule.

The ¹³C NMR spectrum provides information about the carbon skeleton. The imine carbon (C=N) is typically observed in the range of 150–155 ppm. benchchem.com The aromatic carbons of the benzyl groups will resonate in the characteristic aromatic region (δ 120-140 ppm), while the methylene carbons will appear in the aliphatic region. rsc.org

Analysis of both the ¹H and ¹³C NMR spectra, including chemical shifts, multiplicities, and coupling constants, allows for the unambiguous confirmation of the this compound structure. benchchem.comnih.gov

Mass Spectrometry (MS) for Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. researchgate.net For this compound, MS is crucial for confirming its molecular formula and identifying fragment ions that provide insights into its structure. benchchem.comnih.govnist.govnih.gov

Electron Ionization (EI) MS is a common technique that produces a molecular ion and characteristic fragment ions by bombarding the analyte with electrons. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. nih.govnist.gov The computed molecular weight for this compound (C₁₅H₁₅NO) is approximately 225.28 g/mol . cymitquimica.comchemspider.comnih.govnist.gov

Analysis of the fragmentation pattern in the mass spectrum can provide further structural confirmation. The bonds within the molecule break in a reproducible manner, generating fragment ions with specific m/z values. These fragments can be correlated to parts of the this compound structure, supporting the proposed connectivity. nih.govnist.gov

High-Resolution Mass Spectrometry (HRMS) provides very accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and fragment ions. benchchem.comacs.org This is particularly useful for confirming the molecular formula of this compound and differentiating it from other compounds with similar nominal masses. benchchem.com

Mass spectrometry can be coupled with chromatographic techniques like GC-MS or LC-MS to provide hyphenated methods that combine the separation power of chromatography with the identification capabilities of MS. researchgate.netcdc.govnih.govresearchgate.net Although specific GC-MS or LC-MS data for this compound were not detailed in the initial search results, these coupled techniques are broadly applicable for the analysis and identification of organic compounds, including oximes. researchgate.netcdc.govnih.govresearchgate.netnih.gov Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM) in triple quadrupole MS, can be used for highly sensitive and selective quantification of target compounds by monitoring specific precursor-fragment ion transitions. researchgate.netnih.govsrmatlas.org While primarily discussed for other analytes like peptides or steroids in the provided results, the principle of SRM/MRM could potentially be applied to the targeted analysis of this compound if specific fragment ions are known and the appropriate MS instrumentation is available. researchgate.netnih.govsrmatlas.org

Together, these mass spectrometric techniques provide compelling evidence for the identity and molecular composition of this compound. benchchem.comnih.govnist.govnih.gov

Applications of Dibenzyl Ketoxime in Advanced Organic Synthesis

Synthesis of Aziridines

Dibenzyl ketoxime is a key precursor for the synthesis of aziridines, which are three-membered heterocyclic compounds containing nitrogen. A notable example is the preparation of cis-2-benzyl-3-phenylaziridine through the reduction of this compound. benchchem.comfishersci.cathermofisher.com This reaction is typically carried out using reducing agents such as lithium aluminum hydride (LAH) in a solvent like tetrahydrofuran (B95107) (THF). benchchem.comfishersci.caoup.comorgsyn.orgoup.com

Research has investigated the kinetics and mechanism of this aziridine (B145994) synthesis. The reaction of this compound with lithium aluminum hydride in THF yields cis-2-benzyl-3-phenylaziridine as the major product (up to 92%) and 2-amino-1,3-diphenylpropane as a minor product (8%). oup.comoup.com The aziridine formation involves an initial rapid evolution of one mole of hydrogen, followed by a slower liberation of a second mole and the incorporation of one equivalent of hydride into the molecule. oup.comoup.com The formation exhibits an induction period and is subject to catalytic acceleration by the concurrently formed minor amine product. oup.comoup.com A proposed mechanism involves the rapid formation of an aluminum intermediate upon addition of the oxime to the LAH solution, followed by a slow hydrogen elimination to yield an azirine intermediate, which is then reduced to the aziridine. oup.comoup.com The reaction rate and aziridine yield can be increased by adding an amine, particularly a secondary amine like n-butylmethylamine, utilizing the discovered catalytic effect. oup.com

This method of aziridine synthesis from ketoximes, including this compound, and their O-acyl and -alkyl derivatives having an aromatic ring attached to a carbon alpha or beta to the oximino function, has been considerably developed as a simple and convenient method. oup.comorgsyn.org

Precursor for Amides via Beckmann Rearrangement

This compound can undergo the Beckmann rearrangement, a significant reaction in organic chemistry for transforming oximes into amides or nitriles. byjus.commasterorganicchemistry.comorganic-chemistry.org For ketoximes like this compound, this rearrangement typically yields amides. byjus.com The Beckmann rearrangement is generally acid-catalyzed and involves the migration of a group (in this case, a benzyl (B1604629) group) from the carbon atom to the nitrogen atom of the oxime, concurrent with the expulsion of a leaving group (usually water after protonation of the hydroxyl). byjus.commasterorganicchemistry.comorganic-chemistry.org

Studies have shown that oximes derived from dibenzyl ketone are amenable to the Beckmann rearrangement, delivering the corresponding amide in synthetically useful yields under certain conditions. rhhz.net For instance, catalytic conditions involving copper heated at 200°C have been reported to facilitate the Beckmann rearrangement of this compound, yielding the corresponding amide along with carbonyl compounds and some basic byproducts. kyoto-u.ac.jp The relative amounts of these products depend on the chemical or electronic nature of the hydrocarbon radical linked to the carbon atom of the methane (B114726) nucleus of the oxime. kyoto-u.ac.jp

Recent advancements in Beckmann rearrangement methodologies, including those utilizing metal-free catalysts or electrochemical methods, could potentially be applied to this compound for efficient amide synthesis under milder conditions. researchgate.net

Building Block for Nitrogen-Containing Heterocyclic Compounds

This compound, as a source of a nitrogen-containing functional group and a carbon skeleton with benzylic positions, can serve as a building block for the synthesis of various nitrogen-containing heterocyclic compounds. The reduction of this compound to cis-2-benzyl-3-phenylaziridine, discussed in Section 7.1, is a direct example of its utility in forming a nitrogen-containing heterocycle (aziridine). benchchem.comfishersci.caoup.comorgsyn.orgoup.com

Oximes, in general, are attractive building blocks due to their ability to be readily converted into a variety of functional groups and heterocyclic systems, including azirines, nitrones, nitriles, amides, isoxazolines, and oxime ethers. researchgate.net Metal-catalyzed reactions involving oximes have been explored for the synthesis of a wide variety of heterocyclic systems, spanning small three-membered rings to macroheterocycles. acs.org While specific examples using this compound for the synthesis of heterocycles beyond aziridines are less explicitly detailed in the search results, its structure suggests potential for participation in reactions forming other nitrogenous rings, possibly through cyclization reactions or as a precursor to intermediates that can undergo cyclization. For instance, the imino radicals generated from oximes via single-electron transfer can participate in radical addition and cyclization reactions. benchchem.com

Emerging Research Directions and Future Outlook

Catalysis with Dibenzyl Ketoxime Derivatives

This compound and its derivatives show potential in catalytic applications. Oximes in general have been studied as ligands in metal-catalyzed reactions acs.orgresearchgate.net. For instance, a zinc(II)/ketoxime system has been reported as a catalyst for the hydrolysis of organonitriles acs.org. While this specific study did not focus on this compound, it highlights the broader interest in ketoxime-based catalytic systems acs.org. Another area where ketoximes, including potentially those derived from dibenzyl ketone, are explored is in cascade reactions. An iron-based metal-organic framework (MOF) catalyst has been used in cascade reactions between ketoximes and dibenzyl ether to synthesize 2,4,6-triphenylpyridines researchgate.net. This suggests that this compound could serve as a building block in such catalytic transformations researchgate.net.

Novel Derivatization for Functional Materials

The derivatization of this compound could lead to the development of novel functional materials. Oximes are versatile functional groups that can be transformed into various other functional groups and incorporated into different molecular structures, including aza-heterocycles researchgate.net. The ability to undergo transformations such as the Beckmann rearrangement to yield amides or nitriles under catalytic conditions indicates its potential for generating diverse molecular architectures benchchem.com. Research into oxime derivatives is exploring their potential in areas like polymers and nanomaterials researchgate.net. While specific examples of this compound derivatives in functional materials are not extensively detailed in the search results, the general utility of oxime chemistry in creating diverse structures suggests a future potential in this field researchgate.net.

Further Exploration of Green Chemistry Principles

The application of green chemistry principles to the synthesis and reactions of this compound is an important area for future exploration. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances ejcmpr.comsaspublishers.com. This includes using environmentally friendly solvents, reducing waste, and employing efficient catalytic methods saspublishers.comeurekaselect.com. While the synthesis of oximes can be achieved through various methods, there is a growing emphasis on developing greener protocols, such as solvent-free reactions or using less toxic catalysts eurekaselect.comd-nb.info. Research into cleaner and efficient syntheses of related dibenzyl compounds using water as a solvent and catalyst-free protocols highlights the potential for applying similar green chemistry approaches to this compound ccsenet.org. Future research could focus on developing more sustainable synthetic routes to this compound and exploring its reactions under environmentally benign conditions eurekaselect.com.

Q & A

Q. What are the recommended methods for synthesizing Dibenzyl ketoxime with high purity, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves the oximation of dibenzyl ketone using hydroxylamine hydrochloride under reflux conditions in a polar solvent (e.g., ethanol/water mixture). Purification is achieved via recrystallization from ethanol or ethyl acetate. Validate purity using melting point analysis (122–124°C) and chromatographic techniques (HPLC/TLC). For novel derivatives, elemental analysis and high-resolution mass spectrometry (HRMS) are essential to confirm molecular composition .

Q. How can spectroscopic techniques (IR, NMR) be employed to characterize this compound and its derivatives?

  • Methodological Answer :
  • IR Spectroscopy : Identify the oxime (N–O) stretch near 930–960 cm⁻¹ and C=N stretch at 1640–1690 cm⁻¹. Compare computed vibrational frequencies (B3LYP/DFT) with experimental data to resolve conformers .
  • NMR : In <sup>1</sup>H NMR, the oxime proton appears as a singlet near δ 8.5–9.0 ppm. Aromatic protons from benzyl groups resonate as multiplets at δ 7.2–7.4 ppm. <sup>13</sup>C NMR confirms the C=N signal at ~150–155 ppm .

Q. What are the critical parameters for reproducing this compound’s reported reactions (e.g., photolysis)?

  • Methodological Answer : For photolysis studies, ensure consistent light source intensity (e.g., UV lamps at 254 nm), solvent choice (e.g., benzene or acetonitrile), and reaction temperature. Monitor radical intermediates via electron paramagnetic resonance (EPR) spectroscopy. Cross-reference protocols from studies on dibenzyl ketone photolysis, which serve as model systems for magnetic isotope effect (MIE) investigations .

Advanced Research Questions

Q. How can contradictions in reaction mechanisms involving this compound (e.g., MIE effects vs. conventional radical pathways) be systematically resolved?

  • Methodological Answer :
  • Replicate experiments under controlled isotopic conditions (e.g., <sup>12</sup>C vs. <sup>13</sup>C-labeled substrates) to isolate MIE contributions .
  • Use computational modeling (DFT or ab initio) to compare activation energies of competing pathways.
  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses and design follow-up studies .

Q. What experimental designs optimize this compound’s reactivity in Beckmann rearrangements?

  • Methodological Answer :
  • Taguchi Method : Optimize parameters (temperature, catalyst loading, solvent) using orthogonal arrays. For example, in Pd(OH)2/Al2O3-catalyzed reactions, prioritize catalyst-to-substrate ratio (e.g., 1:10 w/w) and reaction time (12–24 hrs) .
  • Mild Organocatalysis : Replace strong acids with TCT (2,4,6-trichloro-1,3,5-triazine) and DMF to achieve Beckmann rearrangement under neutral conditions, improving yield (>90%) and reducing side reactions .

Q. How do computational methods enhance the interpretation of this compound’s structural and reactive properties?

  • Methodological Answer :
  • Conformer Analysis : Use B3LYP/6-31G(d) calculations to model vibrational spectra and compare with experimental IR/Raman data. This resolves ambiguities in room-temperature conformers .
  • Reactivity Predictions : Apply molecular dynamics (MD) simulations to study solvent effects on photolysis pathways or transition-state modeling for rearrangement reactions .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported reaction yields or spectroscopic data for this compound?

  • Methodological Answer :
  • Systematic Review : Compile primary literature data into a meta-analysis table (e.g., reaction conditions, yields, characterization methods) to identify outliers .
  • Reproducibility Protocols : Adhere to the Beilstein Journal’s guidelines: document experimental details (solvent batches, instrument calibration) in supplementary materials and validate results across independent labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.